Wortmannin from Penicillium funiculosum
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Overview
Description
Wortmannin is a furanosteroid metabolite derived from the fungus Penicillium funiculosum . It is widely recognized for its role as a potent and specific inhibitor of phosphoinositide 3-kinase (PI3K) enzymes . This compound has garnered significant attention in scientific research due to its unique chemical properties and its ability to interfere with various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Wortmannin is typically isolated from the fermentation broth of Penicillium funiculosum . The extraction process involves several steps, including solvent extraction, chromatography, and crystallization . The synthetic route for wortmannin involves the use of specific reagents and conditions to ensure the purity and potency of the compound.
Industrial Production Methods: Industrial production of wortmannin involves large-scale fermentation of Penicillium funiculosum under controlled conditions. The fermentation broth is then subjected to a series of purification steps to isolate wortmannin in its pure form .
Chemical Reactions Analysis
Types of Reactions: Wortmannin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its efficacy and stability .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Various nucleophiles are used to introduce different functional groups into the wortmannin molecule.
Major Products: The major products formed from these reactions include modified wortmannin derivatives with enhanced biological activity and stability .
Scientific Research Applications
Wortmannin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, wortmannin is used as a tool to study the PI3K signaling pathway and its role in various cellular processes .
Biology: In biological research, wortmannin is employed to investigate the mechanisms of cell growth, differentiation, and apoptosis. It is also used to study the role of PI3K in various diseases .
Medicine: In medicine, wortmannin has shown potential as an anti-cancer agent due to its ability to inhibit PI3K and induce apoptosis in cancer cells . It is also being explored for its potential in treating other diseases, such as diabetes and neurodegenerative disorders .
Industry: In the industrial sector, wortmannin is used in the development of new drugs and therapeutic agents. Its unique properties make it a valuable tool for pharmaceutical research and development .
Mechanism of Action
Wortmannin exerts its effects by covalently binding to the active site of PI3K enzymes, thereby inhibiting their activity . This inhibition disrupts the PI3K/Akt signaling pathway, leading to various cellular effects, including apoptosis, cell cycle arrest, and inhibition of cell proliferation . Wortmannin also affects other molecular targets, such as DNA-dependent protein kinase (DNA-PK) and ataxia telangiectasia mutated kinase (ATM), further contributing to its biological effects .
Comparison with Similar Compounds
Wortmannin is often compared with other PI3K inhibitors, such as LY294002 and PI-103 . While all these compounds inhibit PI3K, wortmannin is unique due to its covalent binding mechanism and higher potency . Other similar compounds include:
LY294002: A reversible PI3K inhibitor with lower potency compared to wortmannin.
PI-103: A dual inhibitor of PI3K and mTOR with a different binding mechanism.
Wortmannin’s unique properties make it a valuable tool for scientific research and a promising candidate for therapeutic development.
Properties
Molecular Formula |
C23H24O8 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
[(1R,3R,5S,18S)-18-(methoxymethyl)-1,5-dimethyl-6,11,16-trioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate |
InChI |
InChI=1S/C23H24O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-13,15H,5-7,9H2,1-4H3/t12?,13-,15-,22+,23+/m1/s1 |
InChI Key |
QDLHCMPXEPAAMD-ZGSWIPFCSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]2(C(CCC2=O)C3=C1[C@]4([C@H](OC(=O)C5=COC(=C54)C3=O)COC)C)C |
SMILES |
CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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